19-Hydroxybufalin
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Overview
Description
19-Hydroxybufalin is a natural product belonging to the bufadienolide class of compounds, which are derived from the skin of toads. This compound has garnered significant attention due to its potential antitumor properties, particularly in the treatment of non-small cell lung cancer .
Mechanism of Action
Target of Action
19-Hydroxybufalin (19-HB) is a monomer of bufadienolides . The primary targets of 19-HB are the key molecules in the Wnt/β-catenin signaling pathway, including CyclinD1, c-Myc, and β-catenin . These molecules play crucial roles in cell proliferation and differentiation.
Mode of Action
19-HB interacts with its targets by inhibiting the expression levels of CyclinD1, c-Myc, and β-catenin . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to changes in cell behavior.
Biochemical Pathways
The primary biochemical pathway affected by 19-HB is the Wnt/β-catenin pathway . This pathway is crucial for cell proliferation and differentiation. By inhibiting key molecules in this pathway, 19-HB disrupts the normal functioning of the pathway, leading to decreased cell proliferation and increased apoptosis .
Pharmacokinetics
It has been observed that 19-hb has little toxicity to the liver and kidney , suggesting that it may have favorable ADME properties.
Result of Action
The molecular and cellular effects of 19-HB’s action include inhibited cell viability and increased apoptosis . The expression levels of cleaved caspase-3, cleaved-PARP, and Bax/Bcl-2 are upregulated, while the mitochondrial membrane potential decreases . In contrast, migration, invasion, as well as the expression of MMP2, MMP7, MMP9, the epithelial–mesenchymal transition-related proteins N-cadherin and Vimentin, and the transcription factors Snail and Slug are inhibited .
Biochemical Analysis
Biochemical Properties
19-Hydroxybufalin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the Wnt/β-catenin signaling pathway, a crucial pathway involved in cell proliferation and differentiation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation and promotes cell apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key molecules in the Wnt/β-catenin signaling pathway, such as CyclinD1, c-Myc, and β-catenin . This interaction results in decreased expression levels of these molecules, thereby inhibiting cell proliferation and promoting apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Hydroxybufalin typically involves the extraction and purification from natural sources, such as toad skin. The compound can be isolated using various chromatographic techniques. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that most of the compound used in research is derived from natural sources .
Industrial Production Methods
Industrial production of this compound is not well-established, primarily due to its natural origin and the complexity of its structure. The extraction from natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
19-Hydroxybufalin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, altering the chemical structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
19-Hydroxybufalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bufadienolides and their chemical properties.
Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and migration.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancers such as non-small cell lung cancer.
Industry: Limited industrial applications due to its primary use in research settings.
Comparison with Similar Compounds
Similar Compounds
19-Hydroxybufalin is structurally similar to other bufadienolides, including:
- Bufalin
- Telocinobufagin
- Hellebrigenol
- Gamabufotalin
- Arenobufagin
- Bufarenogin
- Pseudobufarenogin
- Bufotaline
- Resibufogenin
- Resibufagin
- Deacetylcinobufagin
- Cinobufagin
- 19-Oxocinobufagin
- Marinobufagenin
- Desacetylcinobufotalin
- Cinobufotalin
- Cinobufaginol
- 19-Oxocinobufotalin
- Arenobufagin 3-hemisuberate
- Proscillaridin A
Uniqueness
What sets this compound apart from these similar compounds is its specific hydroxylation at the 19th position, which contributes to its unique chemical and biological properties. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in cancer research .
Properties
IUPAC Name |
5-[(3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3/t16-,17+,18-,19+,20-,22-,23-,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYMYOHGWVSQN-KLAFWMLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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